O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime

LogP Lipophilicity Membrane permeability

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime (CAS 1365889-33-3) is a halogenated aromatic oxime ether with the molecular formula C₈H₆BrF₂NO and a molecular weight of 250.04 g/mol. It features a benzaldehyde-derived core bearing bromine at the 5-position, fluorine atoms at the 2- and 3-positions, and an O-methyl oxime ether moiety in the (E)-configuration.

Molecular Formula C8H6BrF2NO
Molecular Weight 250.04 g/mol
CAS No. 1365889-33-3
Cat. No. B1407796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime
CAS1365889-33-3
Molecular FormulaC8H6BrF2NO
Molecular Weight250.04 g/mol
Structural Identifiers
SMILESCON=CC1=C(C(=CC(=C1)Br)F)F
InChIInChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4+
InChIKeyMNWWSXUNSCUBHU-UUILKARUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime (CAS 1365889-33-3): Halogenated O-Methyl Oxime Ether Building Block for Medicinal Chemistry and Agrochemical Synthesis


O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime (CAS 1365889-33-3) is a halogenated aromatic oxime ether with the molecular formula C₈H₆BrF₂NO and a molecular weight of 250.04 g/mol . It features a benzaldehyde-derived core bearing bromine at the 5-position, fluorine atoms at the 2- and 3-positions, and an O-methyl oxime ether moiety in the (E)-configuration . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its combination of halogens (Br, 2×F) and the protected O-methyl oxime functionality enables distinct reactivity and physicochemical properties compared to non-brominated, non-fluorinated, or free oxime analogs .

Why O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime Cannot Be Replaced by Generic Benzaldehyde Oxime Analogs


Substituting O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime with a simpler benzaldehyde oxime or a regioisomeric analog introduces measurable changes in key molecular properties that directly impact synthetic utility and downstream biological performance. The O-methyl protection eliminates the oxime –OH hydrogen-bond donor, reducing TPSA from ~32.6 Ų to 21.59 Ų and removing a metabolic liability . The 2,3-difluoro substitution pattern, combined with the 5-bromo substituent, produces a LogP of 2.71—substantially higher than the non-brominated 2,3-difluoro analog (XlogP ~1.8) or the mono-fluoro 5-bromo-2-fluoro analog (LogP ~2.40) . The (E)-stereochemistry is explicitly defined, whereas many commercial oxime preparations are stereochemically ambiguous mixtures . These differences are not cosmetic; they alter reactivity in cross-coupling, cycloaddition, and nucleophilic substitution reactions, and affect membrane permeability and metabolic stability in biological systems [1].

Quantitative Differentiation Evidence for O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime Versus Closest Analogs


Increased Lipophilicity (LogP 2.71) Relative to Non-Brominated and Mono-Fluoro Oxime Analogs

O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime exhibits a computed LogP of 2.7076 , which is 0.17 log units higher than the 2,4-difluoro regioisomer (LogP 2.5354) , 0.31 log units higher than the 5-bromo-2-fluoro analog (LogP 2.39630) , and approximately 0.9 log units higher than the non-brominated 2,3-difluorobenzaldehyde oxime (XlogP ~1.8) . This increased lipophilicity is attributable to the synergistic effect of the 5-bromo substituent, the 2,3-difluoro pattern, and the O-methyl ether moiety, which collectively enhance membrane partitioning potential.

LogP Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA 21.59 Ų) and Elimination of H-Bond Donor Through O-Methyl Protection

The O-methyl oxime ether protection in the target compound reduces TPSA to 21.59 Ų and eliminates the sole hydrogen-bond donor (H_Donors = 0), compared to TPSA values of 32.59 Ų and H_Donors = 1 for the free oxime analogs 2,3-difluorobenzaldehyde oxime, 5-bromo-2-fluorobenzaldehyde oxime, and (E)-5-bromo-2,4-difluorobenzaldehyde oxime . The O-methyl group also increases H_Acceptors from 3 (mono-fluoro free oxime) to 2 for the target, reflecting a different hydrogen-bonding pharmacophore. This protection simultaneously reduces metabolic vulnerability at the oxime –OH and improves passive membrane permeability, consistent with the established role of oxime ethers in enhancing the physicochemical properties of bioactive scaffolds [1].

TPSA Hydrogen bonding Membrane permeability Oxime ether protection

Distinct Bromo-Difluoro Substitution Pattern (5-Br, 2,3-diF) Enables Orthogonal Synthetic Reactivity Versus Regioisomeric Analogs

The 5-bromo substituent in the target compound provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), while the 2,3-difluoro pattern electronically deactivates the ring and directs electrophilic substitution to specific positions . The 2,4-difluoro regioisomer (CAS 2586233-03-4) presents a fundamentally different electronic landscape due to the altered fluorine positions, which changes the reactivity of the bromine in cross-coupling and the regioselectivity of further functionalization. The monofluro 5-bromo-2-fluoro analog (CAS 202865-65-4) lacks the second electron-withdrawing fluorine, resulting in a less electron-deficient aromatic ring and different reaction kinetics. Furthermore, the O-methyl oxime is configurationally stable in the (E)-form, whereas the corresponding (Z)-isomer (also sold under the same CAS) may exhibit different reactivity with nucleophiles .

Regioselectivity Cross-coupling Halogen reactivity Synthetic intermediate

Class-Level Evidence: Oxime Ether Moiety Confers Documented Biological Activity Advantages Across Multiple Therapeutic Areas

A comprehensive 2023 review of biologically active oxime ethers documents that the –C=N–O–R moiety is a privileged pharmacophore found in multiple marketed drugs including oxiconazole (antifungal), fluvoxamine (antidepressant SSRI), ridogrel (thromboxane synthase inhibitor), and siponimod (multiple sclerosis) [1]. The oxime ether structural motif is also essential to the strobilurin class of agricultural fungicides (e.g., fluoxastrobin, trifloxystrobin), which are among the most commercially important QoI fungicides [2]. The O-methyl oxime ether specifically provides metabolic stability compared to free oximes and contributes to the activity of developmental agrochemical intermediates [3]. While direct biological data for the target compound itself are not publicly available, the convergence of the O-methyl oxime ether pharmacophore with the halogenation pattern (5-Br, 2,3-diF) positions this compound as a rationally designed intermediate for programs targeting antifungal, antibacterial, or anticancer endpoints.

Oxime ether Biological activity Fungicide Drug design

Recommended Application Scenarios for O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime Based on Quantitative Differentiation Evidence


Lead Optimization inAntifungal Drug Discovery Requiring Balanced Lipophilicity and Low TPSA

Medicinal chemistry programs targeting fungal pathogens can utilize this compound as a fragment or intermediate where the LogP of 2.71 and TPSA of 21.59 Ų meet drug-likeness criteria for membrane permeability . The O-methyl oxime ether moiety is validated in the marketed antifungal oxiconazole, and the 5-bromo handle enables rapid analog generation via Suzuki or Buchwald-Hartwig coupling to explore SAR around the aromatic ring .

Agrochemical Fungicide Intermediate Leveraging the Strobilurin Oxime Ether Pharmacophore

The O-methyl oxime ether moiety is a critical structural element of strobilurin fungicides (e.g., fluoxastrobin, trifloxystrobin) . This compound serves as a differentiated building block for novel fungicide candidates, where the 5-bromo substituent provides a synthetic handle for late-stage diversification and the 2,3-difluoro pattern modulates electronic properties and metabolic stability distinct from the 2,4-difluoro regioisomer .

Synthesis of Fluorinated Heterocycles via Oxime-Directed Cyclization

The (E)-O-methyl oxime configuration and the 2,3-difluoro substitution pattern enable regioselective cyclization reactions to form fluorinated indazoles, isoxazolines, and other nitrogen-containing heterocycles . The O-methyl protection prevents unwanted oxime –OH participation in side reactions during multi-step sequences, while the 2,3-difluoro pattern electronically directs cyclization regiochemistry differently than the 2,4-difluoro isomer .

Computational Chemistry and QSAR Model Building with a Well-Characterized Halogenated Oxime Ether

With fully reported computational descriptors (LogP 2.7076, TPSA 21.59, H_Acceptors 2, H_Donors 0, Rotatable_Bonds 2) and physical properties (density 1.5 g/cm³, boiling point 254.8 °C) , this compound is suitable as a training set member for QSAR models predicting the properties of halogenated oxime ethers. Its availability at 95–97% purity from multiple vendors ensures reproducible input for computational studies.

Quote Request

Request a Quote for O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.